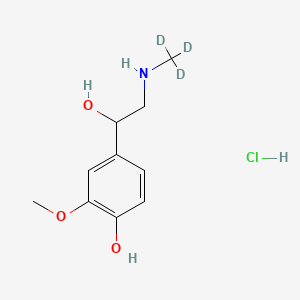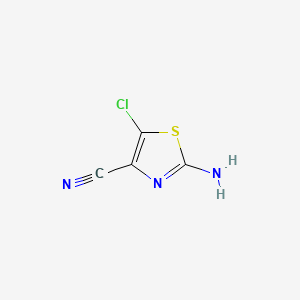
N-Methylpregabalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Neuropathic Pain Management
(S)-N-Methyl Pregabalin, like Pregabalin, is used in the treatment of neuropathic pain, which is pain caused by damage or disease affecting the somatosensory nervous system. It is particularly effective in managing pain associated with conditions like diabetes and shingles .
Anticonvulsant
This compound serves as an anticonvulsant, helping to control seizures in various forms of epilepsy. Its mechanism involves binding to calcium channels, which reduces the release of neurotransmitters and stabilizes electrical activity in the brain .
Anxiolytic Treatments
(S)-N-Methyl Pregabalin exhibits anxiolytic properties, making it useful for treating anxiety disorders. It provides a therapeutic effect without the risk of dependency associated with other anxiolytics .
Fibromyalgia Therapy
It is also applied in the treatment of fibromyalgia, a chronic condition characterized by widespread musculoskeletal pain, fatigue, and tenderness in localized areas .
Restless Leg Syndrome
Patients suffering from restless leg syndrome may find relief with (S)-N-Methyl Pregabalin, as it can alleviate the discomfort and urge to move the legs that occur primarily during rest .
Opioid Withdrawal Syndrome
The compound has been noted to aid in managing symptoms associated with opioid withdrawal, providing a smoother transition for those undergoing treatment for opioid addiction .
Generalized Anxiety Disorder
Its use extends to the treatment of generalized anxiety disorder (GAD), offering an alternative to traditional therapies .
Pain Conditions Beyond Calcium Channels
Recent research suggests that (S)-N-Methyl Pregabalin’s role in pain management extends beyond its interaction with calcium channels, potentially affecting various physiological and pathophysiological processes .
作用機序
Target of Action
(S)-N-Methyl Pregabalin, also known as N-Methylpregabalin, is structurally similar to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter . The primary targets of this compound are the α2δ-1 and α2δ-2 subunits of voltage-dependent calcium channels in central nervous system tissues .
Mode of Action
The compound exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels . This binding inhibits cellular calcium influx and attenuates neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (S)-N-Methyl Pregabalin involve the modulation of calcium influx at nerve terminals. This modulation inhibits the release of excitatory neurotransmitters including glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Pharmacokinetics
After oral ingestion, (S)-N-Methyl Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . The absorption of pregabalin and entry into the central nervous system is dependent on active transport via the L-type amino acid transporter 1 (LAT1) .
Result of Action
The binding of (S)-N-Methyl Pregabalin to the α2δ subunit of voltage-dependent calcium channels results in the inhibition of cellular calcium influx. This leads to a reduction in the release of excitatory neurotransmitters, thereby controlling neuronal hyperexcitability . This mechanism is believed to underlie the compound’s efficacy in managing conditions such as neuropathic pain, postherpetic neuralgia, and fibromyalgia .
Action Environment
The action, efficacy, and stability of (S)-N-Methyl Pregabalin can be influenced by various environmental factors. For instance, physiological data such as cardiorespiratory fluctuations are known to influence the intrinsic connectivity estimation within several brain networks
特性
IUPAC Name |
(3S)-5-methyl-3-(methylaminomethyl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADUVMLGQASXOK-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652655 |
Source


|
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155843-61-0 |
Source


|
| Record name | (3S)-5-Methyl-3-[(methylamino)methyl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)






